molecular formula C17H15ClFN3OS B2455003 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-fluorobenzyl)acetamide CAS No. 1396680-17-3

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-fluorobenzyl)acetamide

Cat. No.: B2455003
CAS No.: 1396680-17-3
M. Wt: 363.84
InChI Key: VZHQSPSIKMIZPE-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-fluorobenzyl)acetamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in modern medicinal chemistry recognized for its diverse pharmacological potential . Benzothiazole derivatives are extensively investigated in oncology research for their potent antitumor activities. Certain analogues demonstrate remarkable and selective cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), through mechanisms that may involve metabolic activation by cellular enzymes and subsequent interaction with cellular DNA . The structural motif of a 2-aminobenzothiazole, further modified with acetamide linkages, is a common template in drug discovery for developing novel antimicrobial and antiproliferative agents . Researchers value this chemotype for its ability to be optimized for interaction with a wide range of biological targets, such as kinase enzymes, G-protein coupled receptors, and ion channels . The specific substitution pattern on this compound—incorporating chloro and fluoro substituents on the aromatic rings—is typical of strategies employed to fine-tune molecular properties like electrophilicity, membrane permeability, and metabolic stability. This makes it a compound of significant interest for investigating structure-activity relationships (SAR) in the development of new therapeutic candidates for conditions such as cancer, neurodegenerative diseases, and microbial infections . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-[(2-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3OS/c1-22(17-21-16-12(18)6-4-8-14(16)24-17)10-15(23)20-9-11-5-2-3-7-13(11)19/h2-8H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHQSPSIKMIZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=CC=C1F)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-fluorobenzyl)acetamide typically involves the condensation of 4-chlorobenzo[d]thiazole with a suitable amine and acetic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-fluorobenzyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzothiazole derivatives .

Scientific Research Applications

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-fluorobenzyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-fluorobenzyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorobenzo[d]thiazole moiety and the 2-fluorobenzyl group contributes to its unique reactivity and potential therapeutic applications .

Biological Activity

The compound 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-fluorobenzyl)acetamide is a derivative of benzo[d]thiazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C15H15ClN2OS
  • Molecular Weight : Approximately 300.81 g/mol

The presence of a chlorobenzo[d]thiazole moiety and a fluorobenzyl group suggests diverse interactions with biological targets, potentially influencing its efficacy against various diseases.

Antimicrobial Activity

Research indicates that thiazole-containing compounds often exhibit significant antimicrobial properties. The structural components of this compound suggest potential efficacy against bacterial and fungal infections.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructure FeaturesAntimicrobial Activity
4-Chloro-N-(2-thiophenyl)-benzamideContains chloro and thiopheneExhibits antibacterial properties
5-Amino-thiazole derivativesThiazole ring with amino substitutionsSignificant activity against pathogenic bacteria
N-(benzo[d]thiazol-2-yl)-acetamidesSimilar acetamide structureEffective against various fungi

Studies have shown that compounds with similar thiazole structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound is supported by various studies indicating that thiazole derivatives can induce apoptosis in cancer cells.

Table 2: Anticancer Activity Studies

Study ReferenceCell Lines TestedIC50 Values (µM)Mechanism of Action
A549, C6<10Induces apoptosis via caspase activation
MCF715Inhibits DNA synthesis and cell cycle progression

In a study evaluating thiazole derivatives, compounds similar to the target structure showed significant cytotoxicity against A549 (lung cancer) and C6 (glioma) cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death .

Case Studies

  • Antimicrobial Efficacy : A recent study demonstrated that a related compound exhibited strong antibacterial activity comparable to standard antibiotics like norfloxacin. The study highlighted the importance of electron-donating groups in enhancing antimicrobial efficacy .
  • Anticancer Mechanisms : Another investigation into thiazole derivatives revealed that specific structural modifications significantly improved anticancer activity. Compounds with methyl substitutions on the phenyl ring showed enhanced interaction with cancer cell targets, leading to increased apoptosis rates .

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